Cas no 190515-89-0 (methyl 3-(4-aminopiperidin-1-yl)propanoate)

methyl 3-(4-aminopiperidin-1-yl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-(4-aminopiperidin-1-yl)propanoate
- SCHEMBL8554604
- 190515-89-0
- methyl3-(4-aminopiperidin-1-yl)propanoate
- EN300-304921
- DA-32858
-
- MDL: MFCD12137362
- インチ: InChI=1S/C9H18N2O2/c1-13-9(12)4-7-11-5-2-8(10)3-6-11/h8H,2-7,10H2,1H3
- InChIKey: UFBTXLYSKBFDJJ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 186.136827821g/mol
- 同位素质量: 186.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- XLogP3: -0.3
methyl 3-(4-aminopiperidin-1-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-304921-10.0g |
methyl 3-(4-aminopiperidin-1-yl)propanoate |
190515-89-0 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 | |
Enamine | EN300-304921-0.05g |
methyl 3-(4-aminopiperidin-1-yl)propanoate |
190515-89-0 | 95.0% | 0.05g |
$624.0 | 2025-03-19 | |
Enamine | EN300-304921-1.0g |
methyl 3-(4-aminopiperidin-1-yl)propanoate |
190515-89-0 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042815-1g |
Methyl 3-(4-aminopiperidin-1-yl)propanoate |
190515-89-0 | 95% | 1g |
¥3717.0 | 2023-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1592008-50mg |
Methyl 3-(4-aminopiperidin-1-yl)propanoate |
190515-89-0 | 98% | 50mg |
¥14196 | 2023-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1592008-100mg |
Methyl 3-(4-aminopiperidin-1-yl)propanoate |
190515-89-0 | 98% | 100mg |
¥15999 | 2023-02-26 | |
Enamine | EN300-304921-1g |
methyl 3-(4-aminopiperidin-1-yl)propanoate |
190515-89-0 | 1g |
$743.0 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1592008-250mg |
Methyl 3-(4-aminopiperidin-1-yl)propanoate |
190515-89-0 | 98% | 250mg |
¥15538 | 2023-02-26 | |
Enamine | EN300-304921-5g |
methyl 3-(4-aminopiperidin-1-yl)propanoate |
190515-89-0 | 5g |
$2152.0 | 2023-09-05 | ||
Enamine | EN300-304921-5.0g |
methyl 3-(4-aminopiperidin-1-yl)propanoate |
190515-89-0 | 95.0% | 5.0g |
$2152.0 | 2025-03-19 |
methyl 3-(4-aminopiperidin-1-yl)propanoate 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
methyl 3-(4-aminopiperidin-1-yl)propanoateに関する追加情報
Methyl 3-(4-aminopiperidin-1-yl)propanoate: A Versatile Compound in Pharmaceutical Research
Methyl 3-(4-aminopiperidin-1-yl)propanoate (CAS No. 190515-89-0) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, also known as MAPP, is a derivative of piperidine and exhibits a range of biological activities that make it a valuable candidate for drug development.
The chemical structure of methyl 3-(4-aminopiperidin-1-yl)propanoate consists of a piperidine ring linked to a propionic acid ester. The presence of the amino group in the piperidine ring imparts significant flexibility and reactivity to the molecule, which can be exploited in various medicinal chemistry applications. The ester functionality further enhances its solubility and bioavailability, making it an attractive scaffold for the design of novel drugs.
Recent studies have highlighted the potential of MAPP in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that methyl 3-(4-aminopiperidin-1-yl)propanoate exhibits potent neuroprotective effects by modulating the activity of specific ion channels and receptors in the brain. These findings suggest that MAPP could be a promising lead compound for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, methyl 3-(4-aminopiperidin-1-yl)propanoate has also shown promise in the field of anti-inflammatory research. A study conducted by researchers at the University of California, San Francisco, found that MAPP effectively inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. This anti-inflammatory activity makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of methyl 3-(4-aminopiperidin-1-yl)propanoate have been extensively studied to optimize its use in drug development. Research has shown that MAPP exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its clinical application. Furthermore, its low toxicity and high safety margin make it an attractive candidate for long-term therapeutic use.
Clinical trials are currently underway to evaluate the efficacy and safety of methyl 3-(4-aminopiperidin-1-yl)propanoate in various therapeutic areas. Preliminary results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing MAPP into later stages of clinical development.
The versatility of methyl 3-(4-aminopiperidin-1-yl)propanoate extends beyond its direct therapeutic applications. It serves as an important building block in the synthesis of more complex molecules with enhanced biological activities. Chemists can modify the piperidine ring or the ester group to create derivatives with improved pharmacological properties, such as increased potency or reduced side effects.
In conclusion, methyl 3-(4-aminopiperidin-1-yl)propanoate (CAS No. 190515-89-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it a valuable asset for drug discovery and development. Ongoing research continues to uncover new applications and optimize its use, paving the way for innovative treatments in various medical fields.
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